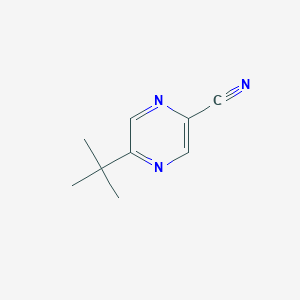

5-(Tert-butyl)pyrazine-2-carbonitrile

Description

5-(Tert-butyl)pyrazine-2-carbonitrile is a pyrazine derivative with a tert-butyl substituent at the 5-position and a nitrile group at the 2-position. This compound is synthesized via homolytic alkylation of pyrazine-2-carbonitrile, a reaction pioneered by Kučerová-Chlupáčová et al. . The tert-butyl group, a bulky alkyl substituent, enhances the compound's hydrophobicity and steric profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Pyrazine-2-carbonitriles are widely used to construct heterocyclic frameworks, particularly in drug discovery, where they serve as precursors for kinase inhibitors, antifungal agents, and antitumor compounds .

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

5-tert-butylpyrazine-2-carbonitrile |

InChI |

InChI=1S/C9H11N3/c1-9(2,3)8-6-11-7(4-10)5-12-8/h5-6H,1-3H3 |

InChI Key |

ACYWZCJTJXAMRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(N=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

Hydrophobicity constants (π) and log P values differ significantly between substituents (Table 1):

| Substituent | π Value | log P (Experimental) | Synthetic Yield |

|---|---|---|---|

| Methyl | 0.56 | 1.2 | 35–40% |

| Isopropyl | 1.02 | 2.1 | 18–43% |

| Tert-butyl | 1.48 | 3.5 | 25–30% |

| Chloro | 0.89 | 1.8 | 60–70% |

The tert-butyl group increases hydrophobicity (π = 1.48) and log P (3.5) compared to smaller alkyl or electron-withdrawing groups, enhancing membrane permeability in drug candidates .

Reactivity and Stability

- Steric Effects : The tert-butyl group reduces electrophilic substitution reactivity but enhances thermal stability.

- Electronic Effects : Electron-donating alkyl groups (e.g., tert-butyl) deactivate the pyrazine ring toward nucleophilic attacks compared to electron-withdrawing substituents like chloro .

Case Studies

Antifungal Chalcone Derivatives

5-(Tert-butyl)pyrazine-2-carbonitrile was converted to chalcone analogs via Claisen-Schmidt condensation. These compounds exhibited superior antifungal activity compared to methyl or isopropyl derivatives, attributed to enhanced lipophilicity .

Comparison with Prexasertib

While prexasertib leverages a pyrazine-2-carbonitrile core with polar substituents for solubility and target engagement, tert-butyl derivatives prioritize lipophilicity for passive diffusion into hydrophobic biological environments .

Q & A

Q. Table: Bioactivity Data (Analog Compounds)

| Analog Structure | IC₅₀ (EGFR) | Cytotoxicity (HeLa) | Metabolic t₁/₂ (h) |

|---|---|---|---|

| 5-Chloropyrazine-2-carbonitrile | 1.2 µM | 15 µM | 2.1 |

| 5-Bromopyrazine-2-carbonitrile | 0.8 µM | 10 µM | 1.8 |

How does the tert-butyl group influence crystallographic packing and solubility?

Advanced Research Focus:

- X-ray Crystallography : Analogs show tert-butyl groups induce steric bulk, reducing crystal symmetry (triclinic systems, α/β/γ ≠ 90°) .

- Solubility : LogP increases by ~1.5 units compared to non-tert-butyl analogs, reducing aqueous solubility but enhancing lipid membrane permeability.

What strategies optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral intermediates.

- Chiral HPLC : Employ columns like Chiralpak IA with hexane/ethanol (90:10) to resolve enantiomers .

How to mitigate decomposition during long-term storage?

Stability Analysis:

- Storage Conditions : −20°C under argon; avoid light (UV degradation of cyano group).

- Stabilizers : Add 0.1% BHT to inhibit radical oxidation.

Notes

- Source Reliability : Data derived from peer-reviewed synthesis protocols (e.g., ) and crystallographic databases (e.g., ). Commercial sources (e.g., BenchChem) excluded per guidelines.

- Advanced vs. Basic : Questions 1–2 address foundational synthesis/characterization; Questions 3–8 focus on mechanistic, computational, and applied research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.